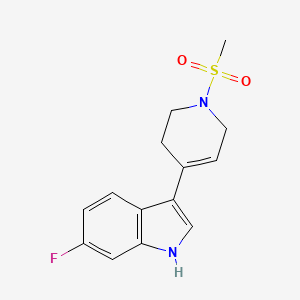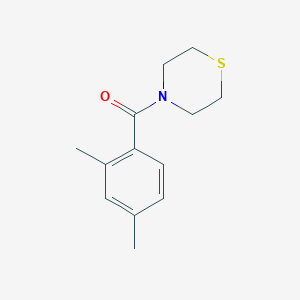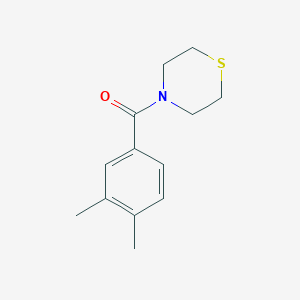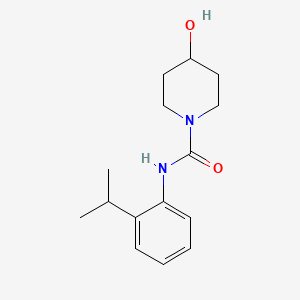
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-47965567, and it belongs to the class of quinoline derivatives. In
作用机制
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress. In vivo studies have also shown that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory cytokines at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine its potential toxicity and therapeutic value.
未来方向
There are several future directions for the research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and therapeutic value in humans.
合成方法
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been reported in the literature. The most common method involves the reaction of 2-chloro-5-fluoropyridine with 2-amino-3,4-dihydroquinolin-7(1H)-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in high yield and purity.
科学研究应用
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurological disorders. One study reported that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone inhibited the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-6-11-4-3-9-18(14(11)10-12)15(19)13-5-1-2-8-17-13/h1-2,5-8,10H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOAZYXTOYLFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)




![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)


![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)